5-(Difluoromethyl)nicotinaldehyde
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Overview
Description
5-(Difluoromethyl)nicotinaldehyde is an organic compound with the molecular formula C7H5F2NO. It is a derivative of nicotinaldehyde, where the hydrogen atom at the 5-position of the pyridine ring is replaced by a difluoromethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of nicotinaldehyde using difluoromethylating agents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the desired position on the pyridine ring .
Industrial Production Methods
Industrial production of 5-(Difluoromethyl)nicotinaldehyde may involve large-scale difluoromethylation processes using efficient and cost-effective reagents. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)nicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the difluoromethyl group.
Major Products Formed
Oxidation: 5-(Difluoromethyl)nicotinic acid.
Reduction: 5-(Difluoromethyl)nicotinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Difluoromethyl)nicotinaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)nicotinaldehyde involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-(Trifluoromethyl)nicotinaldehyde: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
5-(Methyl)nicotinaldehyde: Similar structure but with a methyl group instead of a difluoromethyl group.
Uniqueness
5-(Difluoromethyl)nicotinaldehyde is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. The difluoromethyl group can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets compared to its methylated or trifluoromethylated analogues .
Properties
IUPAC Name |
5-(difluoromethyl)pyridine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO/c8-7(9)6-1-5(4-11)2-10-3-6/h1-4,7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFBPHYGXVNIIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1C(F)F)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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